molecular formula C11H8F3NO2 B2993077 N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide CAS No. 2361639-74-7

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide

Cat. No.: B2993077
CAS No.: 2361639-74-7
M. Wt: 243.185
InChI Key: LTGSZDXJNQSYDF-UHFFFAOYSA-N
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Description

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide typically involves the reaction of 3-(2,2,2-trifluoroacetyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetylated phenyl oxides, while reduction may produce trifluoroacetylated phenyl amines.

Scientific Research Applications

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide

Uniqueness

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-2-9(16)15-8-5-3-4-7(6-8)10(17)11(12,13)14/h2-6H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSZDXJNQSYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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